1,6-Diacetoxyhexane (CAS 6222-17-9) is a linear aliphatic diester utilized primarily as a low-volatility reactive diluent, plasticizer, and protected intermediate in polymer synthesis and biocatalysis . Unlike its diol counterpart, it remains a flowable liquid at room temperature and exhibits a high boiling point (approx. 256 °C) and flash point (>120 °C), making it highly suitable for low-VOC coatings, polyurethane formulations, and advanced microbial synthesis pathways[1].
Substituting 1,6-diacetoxyhexane with shorter-chain analogs (e.g., 1,4-butanediol diacetate) increases volatility and VOC emissions, compromising regulatory compliance in modern coating formulations. Conversely, attempting to use unprotected 1,6-hexanediol directly in microbial synthesis or aggressive oxidative environments leads to severe overoxidation into hexanoic or adipic acid, drastically reducing target yields [1]. The specific C6 diacetate structure provides the optimal balance of hydrolytic stability, low evaporation rate, and precise enzymatic cleavability required for two-stage biocatalysis and advanced material processing [2].
In the microbial synthesis of medium-chain-length diols, direct production of 1,6-hexanediol results in severe overoxidation. By utilizing an esterification module to produce 1,6-diacetoxyhexane as a protected intermediate, overoxidation is prevented. When co-cultured with Pseudomonas putida expressing Est12 for subsequent hydrolysis, the two-stage approach using the diacetate intermediate yielded 5 mM of 1,6-hexanediol, representing a 61.5-fold increase in product titer compared to the unprotected one-stage direct synthesis [1].
| Evidence Dimension | Target Diol Yield (via protected vs unprotected route) |
| Target Compound Data | 5 mM yield (Two-stage protected route using 1,6-diacetoxyhexane) |
| Comparator Or Baseline | One-stage unprotected synthesis (Direct 1,6-hexanediol production) |
| Quantified Difference | 61.5-fold increase in final diol yield |
| Conditions | E. coli (AlkBGTL-Atf1) and P. putida (Est12) co-culture, 20 h hydrolysis |
For biochemical engineers and procurement teams sourcing intermediates, the diacetate form is critical for maximizing yields and preventing product loss via overoxidation.
While 1,6-hexanediol is a solid at room temperature (melting point ~42 °C), requiring heated lines and melting tanks for industrial processing, 1,6-diacetoxyhexane is a flowable liquid with a low freezing point and a high boiling point of approximately 256 °C . This physical state transition eliminates the need for thermal pre-processing in formulation environments, allowing it to act immediately as a low-VOC reactive diluent and viscosity modifier in polyurethane and acrylic resin systems.
| Evidence Dimension | Physical state and handling requirements at 25 °C |
| Target Compound Data | Liquid state, Boiling Point ~256 °C |
| Comparator Or Baseline | 1,6-Hexanediol (Solid state, Melting Point ~42 °C) |
| Quantified Difference | Elimination of melting step; liquid processability at ambient temperatures |
| Conditions | Standard industrial formulation and storage conditions (20-25 °C) |
Liquid processability at ambient temperatures significantly reduces energy costs and simplifies pumping and mixing in large-scale polymer manufacturing.
In biocatalytic applications requiring controlled deprotection, 1,6-diacetoxyhexane demonstrates near-complete hydrolysis when exposed to specific esterases. Engineered Pseudomonas putida KT2440 overexpressing the Est12 enzyme achieved over 98% hydrolysis efficiency of 1,6-diacetoxyhexane (at 20 mM concentration) within 20 hours, cleanly releasing the diol and acetate [1]. This predictable and highly efficient cleavage makes it a superior protected monomer compared to more sterically hindered analogs that resist enzymatic breakdown.
| Evidence Dimension | Enzymatic Hydrolysis Efficiency |
| Target Compound Data | >98% hydrolysis |
| Comparator Or Baseline | Baseline native P. putida metabolism (incomplete/slow hydrolysis) |
| Quantified Difference | Near-quantitative conversion within 20 hours |
| Conditions | 20 mM substrate, P. putida KT2440 expressing Est12, 20 h |
Guarantees reliable and rapid deprotection in green chemistry workflows, ensuring downstream polymerization steps are not starved of the active diol monomer.
Used as a crucial protected intermediate to prevent overoxidation when synthesizing 1,6-hexanediol from n-hexane via engineered E. coli and P. putida co-cultures [1].
Procured as a reactive diluent and plasticizer where its liquid state and high boiling point (~256 °C) provide excellent flow modification without violating stringent VOC emission limits .
Utilized in green chemistry and biocatalysis models as a standard substrate for evaluating esterase (e.g., Est12) efficiency, owing to its >98% cleavage rate under mild conditions [2].